Computed Lipophilicity (XLogP3-AA) and Polar Surface Area Benchmarking Against Cyclohexyl-Azetidine JAK Inhibitor Chemical Space
The target compound possesses a computed XLogP3-AA of 2.2 and a TPSA of 62.8 Ų, placing it at the lower lipophilicity boundary of the cyclohexyl-azetidine JAK inhibitor space defined in WO2013026025A1, where exemplified compounds generally exhibit cLogP values ranging from approximately 2.5 to 4.5 and TPSA values between 70 and 120 Ų due to appended heteroaryl systems [1][2]. This lower lipophilicity and smaller polar surface area predict improved passive permeability and reduced phospholipidosis risk relative to the broader JAK inhibitor chemotype, though the absence of a hinge-binding heteroaryl motif precludes direct kinase inhibition and instead orients the compound toward alternative target profiles involving sulfonamide-mediated interactions [3]. No experimental IC₅₀, Kᵢ, or cellular activity data for the target compound have been reported in the peer-reviewed or patent literature as of this writing.
| Evidence Dimension | Computed lipophilicity and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2; TPSA = 62.8 Ų [2] |
| Comparator Or Baseline | Cyclohexyl-azetidine JAK inhibitor patent space: cLogP ~2.5–4.5; TPSA ~70–120 Ų [1] |
| Quantified Difference | Target compound is 0.3–2.3 log units lower in lipophilicity and 7–57 Ų lower in TPSA vs. the JAK inhibitor chemotype range |
| Conditions | Computed values; PubChem XLogP3-AA algorithm and Cactvs TPSA (PubChem release 2021.05.07); comparator values sourced from WO2013026025A1 exemplified compounds |
Why This Matters
Physicochemical divergence from the dominant JAK inhibitor patent space indicates that the target compound is unsuitable as a JAK inhibitor surrogate; procurement should be driven by alternative target hypotheses, not kinase inhibition.
- [1] Incyte Corporation. (2012). Cyclohexyl azetidine derivatives as JAK inhibitors. International Patent Publication WO2013026025A1, exemplified compound cLogP and calculated property ranges. View Source
- [2] PubChem. (2026). Compound Summary for CID 76148697: Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone, Computed Properties section. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Referenced for XLogP/TPSA interpretative framework; no compound-specific data). View Source
